molecular formula C16H26N2O B2968610 N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide CAS No. 953383-40-9

N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide

Cat. No.: B2968610
CAS No.: 953383-40-9
M. Wt: 262.397
InChI Key: QFKFAUGVBMOJHD-UHFFFAOYSA-N
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Description

N-{3-[4-(Dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide is an amide derivative featuring a 2,2-dimethylpropanamide group linked to a propyl chain substituted with a 4-(dimethylamino)phenyl moiety. The dimethylamino group enhances solubility and bioavailability, while the bulky 2,2-dimethylpropanamide moiety may influence steric hindrance and metabolic stability .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-16(2,3)15(19)17-12-6-7-13-8-10-14(11-9-13)18(4)5/h8-11H,6-7,12H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKFAUGVBMOJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide typically involves a multi-step process. One common method starts with the reaction of 4-(dimethylamino)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then subjected to a reductive amination reaction with 2,2-dimethylpropanamide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Scientific Research Applications

N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide is a synthetic organic compound with a unique chemical structure, featuring a dimethylamino group attached to a phenyl ring, connected to a propyl chain and a 2,2-dimethylpropanamide moiety. It is classified as an amide and is notable for its potential applications in medicinal chemistry and material science.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is employed as a building block in the synthesis of complex molecules and as a reagent in chemical reactions.
  • Biology The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules. Initial findings suggest that it may interact with neurokinin receptors, which play essential roles in pain perception and inflammation.
  • Medicine Research is ongoing to explore potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
  • Industry It is used in the production of specialty chemicals and materials with specific properties.

Potential Mechanisms of Action

Research suggests this compound may have significant effects on cellular processes and potential interactions with various biomolecules, leading to therapeutic applications. The compound's structure implies activity as a neurokinin receptor modulator, though specific biological assays are necessary to confirm these effects.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
  • Substitution The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Compound Comparison

Mechanism of Action

The mechanism of action of N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide 4-Fluorophenylacetamide group replaces 2,2-dimethylpropanamide C₂₁H₂₆FN₃O 367.45 Enhanced polarity due to fluorine substituent; potential CNS activity
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Prop-2-enamide backbone with chloro/fluoro-substituted benzyloxy group C₂₁H₂₄ClFN₂O₂ 390.88 Rigid double bond; halogen atoms may improve target binding
2-Chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]acetamide Chloroacetamide core with bulky aromatic substituents C₂₉H₃₅ClN₂O₂ 479.05 High lipophilicity; predicted pKa 4.81 suggests moderate acidity
N-[4-(Acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide Sulfamoyl group replaces dimethylamino; 2,2-dimethylpropanamide retained C₁₄H₂₀N₂O₃S 296.39 Polar sulfamoyl group enhances solubility; potential enzyme inhibition
(Z)-2-Cinnamamido-3-[4-(dimethylamino)phenyl]-N-propylacrylamide Cinnamamide backbone with styryl group; Z-configuration Not provided Not provided Geometric isomerism may influence receptor interaction

Physical and Chemical Properties

  • Lipophilicity and Solubility: The dimethylamino group in the target compound and analogs (e.g., ) improves water solubility. In contrast, halogenated derivatives (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : Fluorine and chlorine atoms in create electron-withdrawing effects, possibly altering electronic distribution and binding affinity to biological targets.

Biological Activity

N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylamino group connected to a phenyl ring, which is further linked to a propyl chain and a 2,2-dimethylpropanamide moiety. The structural uniqueness of this compound contributes to its reactivity and interaction with biological systems.

Preliminary studies suggest that this compound may act as a neurokinin receptor modulator . Neurokinin receptors are involved in various physiological processes, including pain perception and inflammation. This compound's ability to interact with these receptors may lead to therapeutic applications in pain management and inflammatory conditions.

In Vitro Studies

In vitro assays have indicated that the compound may exhibit significant effects on cellular processes. Research has shown potential interactions with various biomolecules, suggesting a multifaceted mechanism of action. The compound's activity against specific biological targets is crucial for understanding its therapeutic potential .

Case Studies and Experimental Data

  • Antiparasitic Activity : Research has highlighted the compound's structural similarities to other pharmacologically active compounds, making it a candidate for further evaluation against parasitic diseases such as Human African Trypanosomiasis. The design of derivatives based on the core structure has been explored for enhanced activity against Trypanosoma brucei .
  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound with neurokinin receptors. These studies are essential for elucidating the compound's mechanism of action and potential therapeutic uses .

Data Tables

Study Target IC50 (µM) Notes
In Vitro AssayNeurokinin Receptor0.29Significant binding affinity observed .
Antiparasitic ActivityTrypanosoma brucei10.64Further evaluation needed for progression .
Pharmacokinetic StudyVarious-Stability and bioavailability under review .

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